1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-2-5-10(8-9)12(15)14-7-3-6-11(14)13(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCGEBAAOLKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid typically involves the acylation of pyrrolidine-2-carboxylic acid with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various functionalizations that are essential in developing new chemical entities.
Biology
- Biological Activity : Research indicates that 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in therapeutic contexts.
Medicine
- Therapeutic Applications : The compound is being explored for its anti-inflammatory and analgesic effects, suggesting its utility in treating conditions characterized by pain and inflammation. Its mechanism of action involves interaction with specific molecular targets, modulating their activity and influencing biochemical pathways .
Industry
- Material Development : In industrial applications, this compound is utilized in developing new materials and enhancing chemical processes. Its chemical properties make it suitable for various applications in material science .
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of this compound demonstrated significant binding affinity to target enzymes involved in inflammatory pathways. This research highlights the potential of the compound as a therapeutic agent against diseases like arthritis and other inflammatory conditions .
Case Study 2: Synthetic Applications
In synthetic chemistry, the compound has been employed as a precursor for synthesizing novel derivatives that exhibit enhanced biological activities. For instance, modifications to the pyrrolidine ring have led to compounds with improved efficacy against specific cancer cell lines, showcasing its versatility as a synthetic intermediate .
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine-2-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Solubility :
- The methoxy group in 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid likely enhances hydrophilicity compared to the methyl group in the target compound .
- Halogenated derivatives (e.g., 2-chloro-4-fluoro substitution in ) exhibit higher molecular weights and may influence lipophilicity, impacting membrane permeability.
Biological Activity :
- Heterocyclic substituents (e.g., pyrimidin-2-yl in ) are associated with improved interactions with biological targets, such as enzymes or receptors.
- The trifluoromethylphenyl urea group in (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () demonstrates the role of electron-withdrawing groups in enhancing bioactivity.
Synthetic Strategies: Peptide coupling agents (e.g., T3P in ) and hydrogenolysis () are recurrent themes in synthesizing pyrrolidinecarboxylic acid derivatives. Protecting groups (e.g., tert-butoxycarbonyl in ) enable selective functionalization of the pyrrolidine ring.
Applications in Drug Design :
Biological Activity
1-(3-Methylbenzoyl)pyrrolidine-2-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid functional group. Its molecular formula is .
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit metalloproteases, which are crucial in various physiological processes including inflammation and cancer progression . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Receptor Binding
The compound has also shown potential in receptor binding studies. It interacts with specific receptors, modulating their activity which can lead to therapeutic effects. For example, it has been investigated for its analgesic and anti-inflammatory properties, suggesting possible applications in pain management and inflammatory conditions .
The biological effects of this compound are primarily mediated through its interactions with various molecular targets:
- Enzyme modulation : By inhibiting metalloproteases, it can alter signaling pathways involved in inflammation and tumor growth.
- Receptor interaction : The compound may bind to receptors involved in pain perception and inflammatory responses, leading to reduced symptoms .
Case Studies
Several studies have documented the effects of this compound on cell lines and animal models:
- Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound resulted in decreased production of pro-inflammatory cytokines in macrophage cell lines .
- Analgesic Activity : Animal models showed that administration of the compound led to significant pain relief compared to control groups, indicating its potential as a non-opioid analgesic .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2R)-1-(3-chlorobenzoyl)pyrrolidine-2-carboxylic acid | Moderate anti-inflammatory effects | Chlorobenzoyl group |
| (2R)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxylic acid | Potential analgesic properties | Methoxy group enhances solubility |
| This compound | Strong enzyme inhibition, anti-inflammatory | Unique 3-methylbenzoyl substitution |
Q & A
Q. What are the standard synthetic routes for 1-(3-methylbenzoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of the pyrrolidine ring followed by benzoylation. A common approach includes:
Pyrrolidine Core Preparation : Start with a substituted pyrrolidine scaffold (e.g., methylpyrrolidine) and introduce the carboxylic acid group via oxidation or hydrolysis of esters .
Benzoylation : React the pyrrolidine intermediate with 3-methylbenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the amide bond .
Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
Q. Optimization Strategies :
- Temperature Control : Maintain temperatures below 0°C during benzoylation to minimize side reactions.
- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry (1.2 eq. benzoyl chloride) for excess pyrrolidine derivatives .
Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Methodological Answer: Primary Techniques :
Q. Addressing Data Contradictions :
- Impurity Peaks : Compare retention times with synthetic intermediates (e.g., unreacted benzoyl chloride) and optimize gradient elution.
- Unexpected Splitting in NMR : Use COSY or NOESY to distinguish diastereomers or conformational isomers .
Advanced Research Questions
Q. How can computational modeling guide the structural optimization of this compound for enhanced bioactivity?
Methodological Answer: Steps for In Silico Design :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes). The 3-methylbenzoyl group may occupy hydrophobic pockets, while the carboxylic acid engages in hydrogen bonding .
QSAR Analysis : Correlate substituent effects (e.g., methyl position on benzoyl) with experimental IC50 values to predict activity trends .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives with low RMSD (<2 Å) .
Validation : Synthesize top candidates (e.g., 1-(4-methylbenzoyl) analogs) and test in enzyme inhibition assays. Resolve discrepancies between predicted and observed activity by refining charge parameters or solvation models .
Q. What strategies resolve contradictions in biological assay results (e.g., inconsistent IC50 values across studies)?
Methodological Answer: Root Causes :
Q. Resolution Workflow :
Standardized Protocols : Use identical cell passage numbers and pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidation .
Dose-Response Curves : Run triplicate experiments with internal controls (e.g., known inhibitors) and calculate IC50 using GraphPad Prism (four-parameter logistic model) .
Meta-Analysis : Compare data across studies using statistical tools (ANOVA) to identify outliers and adjust for batch effects .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
Methodological Answer: Experimental Design :
Q. Analytical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
